molecular formula C9H10F3N3 B11804426 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine

2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B11804426
M. Wt: 217.19 g/mol
InChI Key: UYXOJZURHVPGSE-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrolidine derivative with a trifluoromethyl-substituted pyrimidine precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidine moiety can improve binding affinity to the target.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-2-yl)pyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(Trifluoromethyl)pyrimidine: Lacks the pyrrolidine group, affecting its biological activity and reactivity.

    2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at a different position, leading to variations in reactivity and applications.

Uniqueness

2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the pyrrolidine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and potential for interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10F3N3

Molecular Weight

217.19 g/mol

IUPAC Name

2-pyrrolidin-2-yl-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)7-3-5-14-8(15-7)6-2-1-4-13-6/h3,5-6,13H,1-2,4H2

InChI Key

UYXOJZURHVPGSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

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